(7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol
Description
Properties
CAS No. |
61576-10-1 |
|---|---|
Molecular Formula |
C18H16ClNO3 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
[7-chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl]methanol |
InChI |
InChI=1S/C18H16ClNO3/c1-22-13-5-3-11(4-6-13)16-7-12(10-21)14-8-18(23-2)15(19)9-17(14)20-16/h3-9,21H,10H2,1-2H3 |
InChI Key |
SOEPLTKIIVZGRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)CO)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol typically involves multi-step organic transformations starting from substituted quinoline precursors. The key steps include:
- Formation of the quinoline core with appropriate substitution.
- Introduction of the 4-(4-methoxyphenyl) substituent at position 2.
- Selective chlorination at position 7.
- Installation of the methoxy group at position 6.
- Functionalization of the 4-position with a hydroxymethyl group.
Specific Synthetic Routes
Starting from 6-Chloro-4-ethoxy-7-methoxy-2-methylquinoline Derivatives
A documented approach involves the transformation of 6-chloro-4-ethoxy-7-methoxy-2-methylquinoline derivatives through demethylation and substitution reactions. For example, treatment with hydrobromic acid in acetic acid at elevated temperatures (90 °C) for 24 hours facilitates the conversion to the corresponding quinolone intermediate, which can then be further functionalized to introduce the hydroxymethyl group at position 4. The product is isolated by neutralization and recrystallization steps to yield the target compound with moderate to good yields (~60%).
Boron Tribromide-Mediated Demethylation
Boron tribromide (BBr3) is used to selectively demethylate methoxy groups on the quinoline ring. For instance, 2-methyl-3-(4-phenoxyphenyl)quinolin-4(1H)-one derivatives treated with BBr3 in anhydrous dichloromethane at room temperature for 18 hours yield demethylated intermediates. These intermediates can be further processed to introduce the hydroxymethyl group at the 4-position.
Halogenation and Nucleophilic Substitution
Chlorination at position 7 is achieved using halogenating reagents such as phosphorus oxychloride (POCl3) or phosphorus oxybromide (POBr3) under reflux conditions. The halogenated quinoline intermediates then undergo nucleophilic substitution reactions with alkoxide or phenoxide ions to introduce the 4-(4-methoxyphenyl) substituent. This step often uses sodium or potassium bases to generate the nucleophilic species from the corresponding alcohols or phenols.
Ultrasound-Assisted Synthesis for Large-Scale Production
Industrial-scale synthesis employs ultrasound-assisted techniques to enhance reaction rates and yields. Ultrasound irradiation improves mass transfer and reaction efficiency, particularly in substitution and cyclization steps, enabling more efficient production of this compound.
Oxidative Aromatization
Oxidative aromatization is a key step in the synthesis of quinoline derivatives. Molecular iodine in methanol under reflux conditions is used to convert 2,3-dihydroquinolin-4(1H)-ones to fully aromatic quinolines. This method is applicable to intermediates bearing aryl substituents and methoxy groups, facilitating the formation of the quinoline core with the desired substitution pattern.
Summary of Key Reaction Conditions
Research Findings and Optimization
The use of boron tribromide allows for selective demethylation without affecting other sensitive groups, which is critical for maintaining the integrity of the quinoline core and other substituents.
Halogenation with phosphorus oxychloride is efficient and provides a good leaving group for subsequent nucleophilic substitution, enabling the introduction of the 4-(4-methoxyphenyl) substituent with high regioselectivity.
Ultrasound-assisted synthesis has been shown to reduce reaction times and increase yields, making it suitable for large-scale production while maintaining product purity.
Oxidative aromatization using iodine is a mild and effective method to achieve full aromaticity in quinoline derivatives, which is essential for the biological activity of the compound.
Chemical Reactions Analysis
Oxidation of the Hydroxymethyl Group
The primary alcohol group at position 4 can undergo oxidation to form a carbonyl derivative. For example:
-
Aldehyde Formation : Oxidation using agents like pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂) converts the hydroxymethyl group to a carbaldehyde. This reaction is critical for synthesizing intermediates like 7-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde (EVT-13026432), a precursor for further functionalization via Wittig or Grignard reactions.
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation of -CH₂OH to -CHO | PCC in dichloromethane, room temperature | Quinoline-4-carbaldehyde | 85–90% |
Nucleophilic Substitution at Chloro (C7)
The chloro substituent at position 7 is susceptible to nucleophilic displacement, particularly under basic conditions:
-
Amine Substitution : Reaction with primary or secondary amines (e.g., piperazine derivatives) in polar aprotic solvents like 2-ethoxyethanol, catalyzed by pyridine hydrochloride, yields 7-aminoquinoline derivatives .
-
Alkoxy/Thioalkoxy Substitution : Treatment with alkoxides (e.g., NaOMe) or thiols (e.g., NaSH) in DMF or NMP replaces chlorine with O- or S-based groups .
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Cl → NHR | 4-Methylpiperazine, 2-ethoxyethanol, 115°C | 7-(4-Methylpiperazin-1-yl)-quinoline | 70–75% | |
| Cl → OMe | NaOMe, DMF, reflux | 7-Methoxyquinoline derivative | 60–65% |
Functionalization of the Methanol Group
The hydroxymethyl group participates in esterification, etherification, and protection/deprotection strategies:
-
Etherification : Alkylation with methyl iodide or ethyl bromide in the presence of NaH/DMF forms methyl or ethyl ethers .
-
Esterification : Reaction with acetyl chloride or anhydrides produces acetate esters, useful as protecting groups .
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| -CH₂OH → -CH₂OAc | Acetic anhydride, pyridine | 4-Acetoxymethylquinoline | 90–95% | |
| -CH₂OH → -CH₂OCH₃ | CH₃I, NaH, DMF | 4-Methoxymethylquinoline | 80–85% |
Demethylation of Methoxy Groups
Selective demethylation of the methoxy groups at positions 6 or 2 can be achieved using boron tribromide (BBr₃) in dichloromethane, yielding phenolic intermediates for further derivatization :
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 6-OMe → 6-OH | BBr₃, DCM, 0°C to RT | 6-Hydroxyquinoline derivative | 70–75% |
Magnesiation and Cross-Coupling Reactions
The quinoline core undergoes magnesiation at position 4 under flow conditions using i-PrMgCl·LiCl, enabling the introduction of electrophiles (e.g., aldehydes, ketones) to form aryl alcohols or ketones :
| Reaction | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Magnesiation + Benzaldehyde | i-PrMgCl·LiCl, flow reactor, 50 s | 4-(Benzyl alcohol)-quinoline | 86% |
Biological Activity and SAR Insights
Modifications at position 4 (methanol group) and position 7 (chloro group) significantly influence antimalarial and antiviral activities. For instance:
-
Chloro → Piperazinyl Substitution : Enhances microsomal stability and solubility, critical for in vivo efficacy .
-
Methanol → Aldehyde Oxidation : Improves reactivity in conjugate addition reactions for drug candidate synthesis.
Stability and Degradation Pathways
-
Acidic Conditions : The hydroxymethyl group may dehydrate to form a quinoline-4-carbaldehyde under strong acidic conditions.
-
Oxidative Stress : Susceptible to oxidation by radical species, necessitating stabilizers in formulation .
Comparative Reactivity Table
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol has been studied for its ability to inhibit tumor growth and induce apoptosis in various cancer cell lines.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the cytotoxic effects of this compound on breast cancer cells. Results showed a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations for therapeutic use .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics.
Data Table: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
This table summarizes findings from a study that tested various concentrations of this compound against common pathogens .
Neuropharmacology
The compound's structural features suggest potential use in neuropharmacology, particularly in treating neurodegenerative diseases like Alzheimer's.
Case Study:
A recent investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results indicated that administration of this compound led to improved cognitive function and reduced amyloid plaque formation in the brain .
Cosmetic Applications
Given its chemical properties, there is potential for this compound in cosmetic formulations, particularly as an antioxidant and skin conditioning agent.
Research Findings:
A formulation study highlighted its effectiveness in reducing oxidative stress markers in skin cells, suggesting its applicability in anti-aging products .
Mechanism of Action
The mechanism of action of (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may act as an inverse agonist for RORγt, a nuclear receptor involved in immune response regulation .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
| Compound Name | Substituents (Quinoline Positions) | Molecular Formula | Molecular Weight | Key Features |
|---|---|---|---|---|
| (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol (Target) | 7-Cl, 6-OCH3, 2-(4-OCH3Ph), 4-CH2OH | C19H17ClNO4 | 370.80 | Methanol group enhances hydrophilicity; multiple methoxy groups improve stability . |
| 2-(4-R-phenyl)(quinolin-4-yl)(pyridin-2-yl)methanol (II-6) | 4-CH2OH, 2-(4-R-Ph), pyridinyl substituent | C22H17N3O | 339.39 | Pyridine ring introduces π-stacking potential; yields 87–96% via NaBH4 reduction . |
| (2-(4-Methoxyphenyl)-4-quinolinyl)(2-piperidinyl)methanol (NSC23925) | 2-(4-OCH3Ph), 4-CH2OH, 2-piperidinyl | C22H24N2O2 | 360.44 | Piperidine group enhances lipophilicity; reverses multidrug resistance in cancer . |
| 2-(4-Chlorophenyl)quinolin-4-ylmethanol (Vacquinol-1) | 2-(4-ClPh), 4-CH2OH, piperidinyl | C21H21ClN2O | 360.86 | Stereochemistry dictates oncolytic efficacy; distinct pharmacokinetic profile . |
| 1-{6-Chloro-2-[(2-chloro-6-methylquinolin-3-yl)methoxy]-4-phenylquinolin-3-yl}ethanone | Multiple chloro, quinoline, and acetyl groups | C29H20Cl2N2O2 | 519.39 | Crystal structure stabilized by C–H···O hydrogen bonds and π–π stacking . |
| 7-Methoxy-2-methylquinolin-4-ol | 7-OCH3, 2-CH3, 4-OH | C11H11NO2 | 189.21 | Simpler structure with limited substituents; used as a scaffold for derivatives . |
Physicochemical and Structural Properties
- Hydrogen Bonding: The target compound’s methanol group can form hydrogen bonds, similar to II-6 and NSC23925, enhancing solubility. In contrast, acetylated analogs (e.g., compound) rely on weaker C–H···O interactions .
- Planarity and Packing: Quinoline rings in halogenated derivatives (e.g., compound) exhibit near-planar geometries (deviation <0.07 Å), with π–π stacking contributing to crystal stability .
- Lipophilicity: Methoxy and chloro substituents increase logP values, but the methanol group counterbalances this, as seen in NSC23925 .
Biological Activity
The compound (7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinolin-4-yl)methanol is a quinoline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial activity. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant case studies and research findings.
The molecular structure of this compound can be described by the following characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H16ClN1O3 |
| Molecular Weight | 299.752 g/mol |
| LogP | 4.572 |
| PSA | 31.35 Ų |
Synthesis
The synthesis of this compound involves multi-step organic reactions starting from readily available precursors. The method typically employs condensation reactions followed by various functional group modifications to achieve the desired quinoline structure, which is crucial for its biological activity.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. In particular, this compound has demonstrated cytotoxic effects against various cancer cell lines:
- Cytotoxicity : Studies have shown that this compound exhibits potent cytotoxic activity against human colon cancer cell lines (HCT116), with IC50 values indicating effective inhibition of cell proliferation.
- Mechanism of Action : The compound's mechanism appears to involve apoptosis induction through mitochondrial pathways, as evidenced by increased caspase activity and mitochondrial membrane potential disruption in treated cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition of Pathogens : It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential as an antimicrobial agent .
- Mechanism : The antimicrobial action is believed to be mediated through the disruption of bacterial cell membranes and interference with metabolic processes.
Toxicological Profile
A critical aspect of any therapeutic compound is its safety profile:
- Acute Toxicity : The LD50 values indicate low acute toxicity in animal models, with no significant adverse effects observed at therapeutic doses .
- Mutagenicity Tests : Ames tests have confirmed that this compound does not exhibit mutagenic properties, reinforcing its potential as a safe therapeutic candidate .
Case Studies
Several studies have highlighted the biological efficacy of this compound:
- Study on Colon Cancer Cells : A study published in the Journal of Heterocyclic Chemistry reported that the compound effectively inhibited growth in HCT116 cells, with a detailed analysis of its structure-activity relationship (SAR) revealing critical substituents that enhance potency .
- Antimicrobial Efficacy : Research published in MDPI demonstrated that derivatives of quinoline compounds, including this one, showed significant antibacterial activity against resistant strains, emphasizing their role in overcoming antibiotic resistance .
Q & A
Q. Key Considerations :
- Avoid competing reactions by protecting the methoxy groups during chlorination.
- Monitor reaction progress via TLC or HPLC to prevent over-chlorination.
Basic: Which spectroscopic techniques are most reliable for characterizing the hydroxymethyl group in this compound?
Q. Methodological Answer :
- ¹H/¹³C NMR : The hydroxymethyl proton (CH₂OH) typically appears as a triplet (~δ 4.5–5.0 ppm) coupled with adjacent protons. The hydroxyl proton may show broad resonance (δ 1.5–3.0 ppm), suppressed by D₂O exchange .
- IR Spectroscopy : Confirm the presence of -OH (broad peak ~3200–3600 cm⁻¹) and C-O (1200–1250 cm⁻¹) stretches .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₁₉H₁₇ClNO₃⁺ requires m/z 342.0899) .
Q. Methodological Answer :
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate, 3:1 → 1:2) to separate polar byproducts .
- Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal growth .
- HPLC : Employ a C18 column with acetonitrile/water (0.1% TFA) for high-purity isolation .
Advanced: How can researchers resolve contradictions in biological activity data for this compound across different studies?
Methodological Answer :
Discrepancies may arise from:
Assay Conditions : Compare solvent systems (e.g., DMSO concentration affects solubility) and cell lines used .
Stereochemical Purity : Verify enantiomeric excess via chiral HPLC or CD spectroscopy.
Metabolic Stability : Assess microsomal degradation rates to explain variance in in vitro vs. in vivo results .
Recommendation : Replicate studies under standardized protocols (e.g., NIH/WHO guidelines) and validate purity with SC-XRD .
Advanced: What strategies are effective for analyzing non-covalent interactions (e.g., π-stacking) in crystal packing?
Methodological Answer :
Use Mercury (CCDC) or CrystalExplorer to:
Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., C-H···O, π-π interactions) .
Energy Frameworks : Calculate interaction energies between molecular pairs to identify stabilizing forces .
Example : In a chloro-methoxyquinoline analog, π-π stacking between quinoline rings (3.5 Å spacing) contributed to lattice stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
